Product packaging for Bis(diethylamino)phenylphosphine(Cat. No.:CAS No. 1636-14-2)

Bis(diethylamino)phenylphosphine

Cat. No.: B158740
CAS No.: 1636-14-2
M. Wt: 252.34 g/mol
InChI Key: HTIVDCMRYKVNJC-UHFFFAOYSA-N
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Description

Bis(diethylamino)phenylphosphine is a useful research compound. Its molecular formula is C14H25N2P and its molecular weight is 252.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N2P B158740 Bis(diethylamino)phenylphosphine CAS No. 1636-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIVDCMRYKVNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167622
Record name Phenylbis(diethylamino)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-14-2
Record name Phenylbis(diethylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244337
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylbis(diethylamino)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Bis Diethylamino Phenylphosphine

Classical and Catalytic Synthesis of Aminophosphines and Related Compounds

The foundational chemistry for synthesizing compounds like bis(diethylamino)phenylphosphine often involves the reaction of a phosphorus electrophile with a carbon-centered nucleophile. Aminophosphines are a class of organophosphorus compounds frequently employed as ligands in metal complex catalysis and organocatalysis. nih.govdurham.ac.uk Their synthesis has been a subject of extensive research, leading to a diverse toolbox of chemical transformations. nih.gov

Direct C-P Bond Formation via Organometallic Reagents

A cornerstone of phosphine (B1218219) synthesis is the reaction between an organometallic reagent and a halophosphine. nih.gov This method provides a direct and reliable route to establishing the critical C-P bond. For the synthesis of this compound, the key precursor is an aminohalophosphine, specifically bis(diethylamino)chlorophosphine, which is readily prepared by reacting phosphorus trichloride (B1173362) with diethylamine. durham.ac.ukwikipedia.org The subsequent reaction introduces the phenyl group onto the phosphorus atom.

Reaction of Organolithium and Grignard Reagents with Halophosphines

The most prevalent and widely utilized methods for C-P bond formation involve the use of highly reactive organolithium and Grignard (organomagnesium) reagents. nih.govwikipedia.orgyoutube.com These reagents act as potent nucleophiles, attacking the electrophilic phosphorus center of a halophosphine to displace the halide. bluffton.edu

In the context of synthesizing this compound, this involves the reaction of a phenyl-organometallic reagent with bis(diethylamino)chlorophosphine. The general reaction is as follows:

C₆H₅-M + ( (CH₃CH₂)₂N )₂PCl → C₆H₅P( N(CH₂CH₃)₂ )₂ + MCl

Where M = Li (Organolithium) or MgBr (Grignard Reagent)

Organolithium compounds are particularly effective due to the highly polar nature of the C-Li bond, which renders the carbon atom strongly nucleophilic and basic. wikipedia.orgsigmaaldrich.com They are typically prepared by reacting an alkyl or aryl halide with lithium metal. youtube.com Similarly, Grignard reagents, prepared from an organohalide and magnesium metal, are excellent nucleophiles for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

The choice between organolithium and Grignard reagents can be influenced by factors such as functional group tolerance and solubility, though both are highly effective for this type of transformation. nih.govbluffton.edu

Table 1: Representative C-P Bond Formation using Organometallic Reagents

Organometallic Reagent Halophosphine Precursor Product Reference
Phenyllithium Bis(diethylamino)chlorophosphine This compound nih.gov
Phenylmagnesium Bromide Bis(diethylamino)chlorophosphine This compound nih.gov
Alternative Organometallic Approaches (e.g., Zinc, Aluminum, Mercury)

While organolithium and Grignard reagents are the workhorses of phosphine synthesis, other organometallic compounds have also been employed, albeit less frequently. nih.gov These alternatives can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Organozinc Reagents: These compounds can be used for C-P bond formation, particularly in the synthesis of alkenylphosphines where transmetallation from zirconium to copper is sometimes necessary to facilitate the reaction with a chlorophosphine. nih.gov

Organoaluminum and Organomercury Reagents: Historically, these reagents have also been used for the synthesis of phosphines. nih.gov However, their application has diminished over time due to the high reactivity and functional group limitations of organoaluminum compounds and the toxicity associated with organomercury compounds.

Catalytic Approaches to Phosphine Synthesis

In recent years, significant research has focused on developing catalytic methods for phosphine synthesis. nih.gov These approaches offer advantages in terms of efficiency, selectivity, and the ability to construct complex and chiral phosphine structures, which are highly valued as ligands in asymmetric catalysis. nih.govrsc.org

Asymmetric Catalytic Synthesis of Chiral Phosphines

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. acs.orgrsc.org Chiral phosphines, particularly those with stereogenic phosphorus centers (P-stereogenic), are a privileged class of ligands for these transformations. nih.govrsc.org

Asymmetric catalytic synthesis of these phosphines often relies on a "dynamic kinetic resolution" strategy. nih.gov In this process, a racemic secondary phosphine reacts with a chiral metal catalyst precursor to form a pair of diastereomeric metal-phosphido complexes. These diastereomers can interconvert rapidly through pyramidal inversion at the phosphorus atom. If one diastereomer reacts faster with an electrophile than the other, it leads to the formation of an enantioenriched tertiary phosphine product. nih.govacs.org Metals such as palladium, platinum, ruthenium, and copper have been successfully used to catalyze these enantioselective reactions. nih.govacs.orgnsf.govsigmaaldrich.com

Table 2: Examples of Metal-Catalyzed Asymmetric Phosphine Synthesis

Metal Catalyst System Substrate Type Key Feature Enantiomeric Excess (ee) Reference
Chiral Platinum Complex Racemic Secondary Phosphine Asymmetric alkylation High ee reported nih.govacs.org
Chiral Ruthenium Complex Secondary Phosphine Enantioselective alkylation High ee reported nih.gov
Chiral Copper(Josiphos) Complex Secondary Phosphine Enantioselective alkylation Up to 95% ee nsf.gov
Metal-Catalyzed Alkylation Reactions

Metal-catalyzed alkylation is a powerful method for forming P-C bonds, particularly in the synthesis of tertiary phosphines from secondary phosphine precursors. nih.govnsf.gov The mechanism typically involves the formation of a metal-phosphido intermediate, which enhances the nucleophilicity of the phosphorus atom, allowing it to react with alkyl halides. nih.gov

Recent advances have also demonstrated that tertiary phosphines themselves can be diversified. For instance, a nickel-catalyzed process allows for the selective dearylation of alkylated phosphonium (B103445) salts, enabling a formal substitution reaction at the phosphorus center to introduce a wide range of alkyl groups. ethz.ch This strategy can even be performed in a one-pot sequence, accelerating access to new phosphine derivatives. ethz.ch Phase-transfer catalysis has also been shown to be an effective and mild method for the alkylation of phosphine boranes, further expanding the synthetic toolkit. acs.org

Direct Phosphination and Phosphinylation with Elemental Phosphorus

The direct conversion of white phosphorus (P4) into valuable organophosphorus compounds is a highly sought-after goal in chemical synthesis, as it circumvents the use of hazardous phosphorus halides like PCl3. nih.govd-nb.info Recent breakthroughs have demonstrated that direct P-C bond formation from P4 is achievable through several advanced methods, including photoredox catalysis, reactions with metal organyls, and the use of carbenes. nih.gov For instance, researchers have shown that P4 can be directly transformed into triarylphosphines by reacting it with aryl iodides in the presence of an iridium-based photocatalyst and blue light irradiation. d-nb.info

Another innovative approach involves the reduction of P4 with reagents like tri-n-butyltin hydride, which generates versatile monophosphorus synthons. uni-regensburg.deresearchgate.net These intermediates can then react with various electrophiles to produce a range of industrially relevant monophosphorus products in a one-pot process. uni-regensburg.de Functionalization of P4 using hydride sources like lithium triethylborohydride (LiBEt3H) can also directly yield P-H bonds, forming borane-stabilized phosphanides that are precursors to various phosphines. rsc.org While these methods represent the frontier of phosphorus chemistry, they lay the groundwork for future direct and more sustainable syntheses of compounds like this compound.

Preparation of this compound as a Reactant and Precatalyst

This compound is a versatile liquid reagent frequently used as a precursor for more complex ligands and as a component in catalytic systems. sigmaaldrich.com Its primary role is often as a ligand or precatalyst in a variety of metal-catalyzed cross-coupling reactions. sigmaaldrich.com It serves as a key reactant in the preparation of specialized ligands, such as chiral P-N palladium complexes, which are effective in regio- and stereoselective dimerization reactions. sigmaaldrich.com

Furthermore, it is used to synthesize palladium tautomeric ferrocenylphosphinites. Ferrocene-based phosphines, like the well-known 1,1′-bis(diphenylphosphino)ferrocene (dppf), are highly valued ligands for palladium-catalyzed coupling reactions, and this compound provides a pathway to analogous structures. sigmaaldrich.comwikipedia.org In catalysis, it has been employed as a ligand precatalyst for Heck coupling reactions and as an electron-withdrawing cocatalyst in rhodium-catalyzed hydroformylation. sigmaaldrich.com Its utility extends across a range of important transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, highlighting its importance as a prepared building block in synthetic chemistry. sigmaaldrich.com

Utilization of this compound and Derivatives as Synthetic Intermediates

The reactivity of the trivalent phosphorus center in this compound makes it a valuable intermediate for constructing more complex and stereochemically defined phosphorus compounds.

Role in Michaelis-Arbuzov Rearrangement Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally involving the reaction of a trivalent phosphorus ester with an alkyl halide to create a pentavalent phosphorus species with a new P-C bond. wikipedia.orgjk-sci.com The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org In the classic mechanism, a halide ion then dealkylates an alkoxy group on the phosphonium salt to yield the final phosphonate, phosphinate, or phosphine oxide. wikipedia.org

This compound, as a nucleophilic trivalent phosphorus compound, can initiate this reaction sequence by attacking an alkyl halide. However, the subsequent dealkylation step would involve the cleavage of a P-N bond rather than a P-O bond. While less common than the cleavage of phosphoesters, related transformations involving aminophosphines are known. For example, this compound is listed as a reactant for trimethylsilyl (B98337) halide-promoted Michaelis-Arbuzov rearrangements. sigmaaldrich.com Additionally, studies on Michaelis-Arbuzov-type reactions show that various phosphorus nucleophiles can react with imidoalkylphosphonium salts, demonstrating the adaptability of the reaction beyond simple phosphites. nih.gov

Synthesis of P-Stereogenic Phosphines

The synthesis of P-stereogenic phosphines, where the phosphorus atom is a chiral center, is of great importance for asymmetric catalysis. This compound serves as a key achiral precursor in stereoselective methods to generate these valuable chiral ligands.

A well-established method for creating P-stereogenic centers utilizes chiral auxiliaries, such as the naturally occurring amino alcohol (-)-ephedrine. In this approach, this compound reacts with (-)-ephedrine to form a cyclic 1,3,2-oxazaphospholidine (B15486607). This intermediate is a mixture of diastereomers that can be separated or used to generate a single diastereomer upon further reaction. The resulting chiral cyclic compound is then typically protected with borane (B79455) (BH3) to stabilize the phosphorus center and prevent unwanted side reactions, yielding a key intermediate: a 1,3,2-oxazaphospholidine borane.

Table 1: Ephedrine-Assisted Synthesis of Chiral Intermediate

Reactant Chiral Auxiliary Product
This compound (-)-Ephedrine 2-Phenyl-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine

The chiral 1,3,2-oxazaphospholidine borane serves as a powerful intermediate for controlling the stereochemistry at the phosphorus atom. The crucial step is a stereoselective ring-opening reaction. When the oxazaphospholidine borane is treated with an organometallic reagent, such as an organolithium (R-Li), the nucleophile attacks the phosphorus center. This S_N2@P-type reaction proceeds with a defined stereochemical outcome, which can be either inversion or retention of configuration depending on the specific substrate and reaction conditions.

Following the ring-opening, the resulting acyclic phosphinamide borane undergoes methanolysis. This step involves the cleavage of the P-N bond derived from the ephedrine (B3423809) auxiliary and the formation of a P-OCH3 bond. Crucially, this methanolysis step typically proceeds with a complete inversion of the configuration at the phosphorus center. By carefully selecting the diastereomer of the starting oxazaphospholidine borane and the reaction sequence, chemists can access either enantiomer of the desired P-stereogenic phosphine product.

Table 2: Stereochemical Pathway for P-Stereogenic Phosphine Synthesis

Step Reaction Stereochemical Outcome at Phosphorus
1 Ring-opening of oxazaphospholidine borane with R-Li Inversion or Retention (depends on substrate)

Precursors for Metal Phosphide (B1233454) Nanocrystals

Scientific literature available through extensive searches does not currently detail the use of this compound as a direct precursor for the synthesis of metal phosphide nanocrystals, including binary and ternary phosphides like InP, Cd₃P₂, Zn₃P₂, Co₂P, CoP, or Ni₂P. Furthermore, specific methodologies involving transamination reactions with long-chain primary amines using this particular compound for nanocrystal formation are not described in the reviewed sources.

Formation of Unsymmetrical Bisphosphoric Analogs of Alpha-Amino Acids

The available scientific literature does not describe a synthetic route for unsymmetrical bisphosphoric analogs of alpha-amino acids that utilizes this compound as the phosphorus-containing reactant. While related methods exist, they specify different phosphorus nucleophiles for the key bond-forming steps.

Precursors for Multidentate 2-Pyridyl-Phosphine Ligands

This compound is a key precursor in the synthesis of novel chiral P-N ligands that incorporate a pyridyl moiety. These ligands are valuable in coordination chemistry and asymmetric catalysis.

A notable application involves the synthesis of enantiomerically pure diazaphospholidine ligands derived from the amino acid proline. nih.gov In a specific example, a proline-derived amide is reacted with this compound to create (2R,5S)-(-)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo[3,3,0]octan-4-one. nih.gov The synthesis proceeds by the dropwise addition of this compound to the proline-derived starting material in toluene (B28343) at 0 °C, followed by heating. nih.gov This reaction demonstrates the role of the P-N bonds in this compound, which are susceptible to nucleophilic attack by the amine and amide groups of the proline derivative, leading to cyclization and the formation of the new P-N ligand with the elimination of diethylamine. The resulting ligand features a pyridine (B92270) group linked to a nitrogen atom within a rigid bicyclic framework, with the phosphorus atom being a key part of the heterocyclic ring. nih.gov

Palladium complexes of these ligands have been investigated as precatalysts in the dimerization of styrene, showing high regio- and stereospecificity to form E-1,3-diphenyl-1-butene. nih.gov

Table 1: Synthesis of a Chiral 2-Pyridyl-Phosphine Ligand

Reactant Molar Amount/Ratio Function
Proline-derived Amide 1 equivalent Chiral backbone and pyridyl source
This compound 1 equivalent Phosphorus source

Catalytic Applications of Bis Diethylamino Phenylphosphine Derived Systems

Cross-Coupling Reactions

Palladium complexes derived from bis(diethylamino)phenylphosphine are extensively utilized in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The ligand's structure allows for the fine-tuning of the electronic and steric environment around the palladium center, which is critical for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, is a cornerstone of C-C bond formation. organic-chemistry.org this compound has been identified as a ligand precursor for catalysts in Heck coupling reactions. sigmaaldrich.com The resulting palladium complexes facilitate the coupling of aryl halides with alkenes. Dichloro-bis(aminophosphine) complexes of palladium have demonstrated high efficiency as Heck catalysts, operating effectively even at moderate temperatures. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the olefin and subsequent β-hydride elimination to yield the vinylated product. nih.gov

Table 1: Examples of Heck Coupling Reactions

Aryl HalideAlkeneCatalyst SystemYield (%)
Aryl BromideStyreneUiO-66-PPh2-Pd92
1,4-DibromobenzeneStyreneUiO-66-PPh2-Pd40
4-Bromotoluenen-Butyl AcrylatePalladium/Phosphine-Imidazolium SaltHigh

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls, vinylarenes, and polyolefins through the reaction of organoboron compounds with halides or triflates. This compound is a reactant in the preparation of palladium tautomeric ferrocenylphosphinites, which act as catalysts for these reactions. sigmaaldrich.com The efficiency of Suzuki-Miyaura reactions is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands that promote the formation of monoligated Pd(0) species, which are key intermediates in the catalytic cycle. nih.govnih.gov Palladium(II) complexes with diphenylphosphine (B32561) derivatives have also been successfully employed as pre-catalysts. researchgate.net

Table 2: Suzuki-Miyaura Coupling Reaction Examples

Aryl/Vinyl Halide or SulfonateBoron SpeciesCatalyst SystemYield (%)
Aryl/Vinyl Sulfonates/HalidesVarious Boron SpeciesPdCl2(XPhos)223-99
Aryl Chlorides/TriflatesAryl Boronic AcidsPd(OAc)2/NHC63-98
9-BromophenanthreneAryl Boronic AcidsMononuclear Pd-Imidate ComplexesHigh (at 0.01 mol% catalyst)

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides. wikipedia.org Systems derived from this compound are suitable for this reaction type. sigmaaldrich.com The development of catalysts for this reaction has seen a progression towards more versatile systems capable of coupling a wide range of amines and aryl partners under milder conditions. wikipedia.org Biaryl monophosphine ligands are particularly effective, promoting the key steps of oxidative addition and reductive elimination. nih.gov The reaction mechanism generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

Table 3: Buchwald-Hartwig Amination Examples

Aryl HalideAmineCatalyst SystemYield (%)
4-ChlorotolueneMorpholinePd(dba)2 / XPhos94
Aryl HalidesPrimary/Secondary AminesUiO‐66‐NH2‐Mlm/CuO NPs-
4-BromotolueneBenzophenone HydrazoneDialkylbiaryl Phosphine Ligand SystemHigh

Hiyama, Negishi, and Sonogashira Coupling Reactions

This compound-derived systems also find application in several other key cross-coupling reactions. sigmaaldrich.com

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides.

Negishi Coupling: This reaction couples organozinc compounds with organic halides. Both reactions are catalyzed by palladium complexes, and the choice of ligand is crucial for their success. sigmaaldrich.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgsynarchive.com The reaction is valued for its mild conditions and wide applicability in synthesizing complex molecules. wikipedia.orgnih.gov Copper-free versions of the Sonogashira reaction have been developed, often employing bulky, electron-rich phosphine ligands. nih.govlibretexts.org

Table 4: Sonogashira Coupling Reaction Examples

Aryl HalideAlkyneCatalyst SystemYield (%)
Challenging Aryl BromidesAryl and Alkyl Acetylenes[DTBNpP] Pd(crotyl)Clup to 97
Aryl BromidesTerminal AlkynesPd(PhCN)2Cl2/P(t-Bu)3-
Aryl IodidesTerminal AlkynesPd(PPh3)2Cl2/CuI-

Regio- and Stereo-selective Dimerization Reactions

This compound is a reactant used in preparing palladium chiral P-N ligand complexes. sigmaaldrich.com These specialized complexes are instrumental in catalyzing regio- and stereo-selective dimerization reactions. sigmaaldrich.com Such reactions are significant for constructing specific isomers of molecules from simple starting materials. For instance, phosphine-catalyzed domino reactions can assemble multiple units of a substrate into complex polycyclic structures with high regio- and stereocontrol. uninsubria.it This selectivity is critical in the synthesis of natural products and pharmaceuticals where specific stereochemistry is required for biological activity.

C-C Cross-Coupling Reactions with Palladium(II) Complexes

Palladium(II) complexes are common pre-catalysts that are reduced in situ to the active Pd(0) species required for the catalytic cycle of many cross-coupling reactions. This compound can be used to form various Pd(II) complexes which are effective catalysts for a range of C-C bond-forming reactions. chemicalbook.comrsc.org For example, complexes like bis(triphenylphosphine)palladium(II) chloride are versatile catalysts for Suzuki, Heck, and Sonogashira reactions. chemicalbook.com The nature of the phosphine ligand is critical in determining the activity and stability of these catalysts. researchgate.net

Hydroformylation Reactions

Hydroformylation, also known as oxo synthesis, is a crucial industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction, yielding either a linear or branched aldehyde, is a key challenge and is often controlled by the nature of the ligands coordinated to the metal catalyst, typically rhodium.

Role as Electron-Withdrawing Cocatalyst in Rhodium-Catalyzed Systems

In the realm of rhodium-catalyzed hydroformylation, this compound has been identified as an effective electron-withdrawing cocatalyst. sigmaaldrich.com The electronic properties of phosphine ligands play a critical role in influencing the activity and selectivity of the rhodium catalyst. uni-freiburg.de Ligands with electron-withdrawing groups can enhance the π-acceptor properties of the phosphorus atom. uni-freiburg.de This electronic effect can influence the dissociation of carbon monoxide (CO) from the catalytically active rhodium species, a key step in the catalytic cycle. uni-freiburg.demdpi.com

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the formation of an unsaturated 16-electron rhodium hydride complex as the active species. mdpi.com The electronic nature of the phosphine ligand can impact the stability of various intermediates and the energy barriers of the elementary steps, such as olefin insertion and migratory insertion of CO. Studies have shown that for some systems, decreasing the basicity of the phosphine ligand, which corresponds to an increase in its electron-withdrawing character, can lead to higher enantioselectivity in the hydroformylation of prochiral olefins. rsc.org While steric factors are also important, the electronic features of the ligand can play a more dominant role in achieving good regioselectivity in certain cases. rsc.org

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The design and application of chiral ligands are central to achieving high enantioselectivity in these transformations.

Asymmetric Cyclopropanation with Copper(II) Complexes

While specific studies detailing the use of this compound itself in copper(II)-catalyzed asymmetric cyclopropanation are not prevalent in the provided search results, the broader context of using phosphorus-based ligands in such reactions is well-established. Asymmetric cyclopropanation often employs chiral ligands to control the stereochemical outcome of the reaction. The principles of ligand design for asymmetric catalysis often involve the creation of a chiral environment around the metal center, which directs the approach of the substrate and reagents.

General Principles in Asymmetric Synthesis Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is governed by a combination of steric and electronic factors. nih.gov The chiral backbone of the ligand creates a specific three-dimensional arrangement around the metal, which can lead to preferential formation of one enantiomer of the product. nih.gov The electronic properties of the coordinating atoms, such as phosphorus, influence the reactivity of the metal center. nih.govprochemonline.com

In many asymmetric reactions, the ligand and substrate form diastereomeric transition states, and the energy difference between these states determines the enantiomeric excess of the product. nih.gov The design of effective chiral ligands often involves creating a rigid and well-defined chiral pocket to maximize this energy difference. This compound, while not inherently chiral, can serve as a precursor for the synthesis of chiral ligands. For instance, it can be used to prepare chiral P-N ligand complexes for various stereoselective reactions. sigmaaldrich.com

Other Catalytic Transformations

Beyond hydroformylation and the general principles of asymmetric synthesis, this compound-derived systems are also implicated in other important catalytic reactions, such as cycloaddition reactions.

C-H Bond Activation

The direct activation and functionalization of carbon-hydrogen (C-H) bonds represent a powerful strategy in modern organic synthesis. Transition metal complexes are often employed for this purpose, and the ligands coordinating to the metal center play a crucial role in the catalyst's reactivity and selectivity. While specific studies detailing the use of this compound in C-H activation are not extensively documented, the role of related phosphine ligands is well-established.

For instance, rhodium catalysts have been shown to enable the P(III)-directed C-H activation of arylphosphines for arylation with aryl bromides. nih.gov This process can proceed through single, double, or triple C-H activation, controlled by the steric properties of the reagents, allowing for the synthesis of diverse biaryl monophosphine ligands. nih.gov The mechanism is proposed to involve the formation of a four-membered chelate ring with the arylphosphine, facilitating the C-H activation step. nih.gov

In palladium catalysis, the activation of C-H bonds is also a key process. Kinetic and mechanistic studies of a Pd/Xantphos-catalyzed C-H arylation have revealed that the mono-oxidation of the bidentate phosphine ligand is critical for generating the active catalyst. nih.gov This suggests that the ligand is not merely a spectator but an active participant in the catalytic cycle. The use of primary amines to direct the palladacycle formation for C-H activation of aromatic rings has also been demonstrated in the synthesis of nitrogen-containing heterocycles. nih.gov These examples underscore the potential for systems derived from aminophosphines to participate in and direct C-H activation, a field ripe for further exploration with ligands like this compound.

Olefin Epoxidation and Alcohol Oxidation

The oxidation of organic substrates is a fundamental transformation in chemistry. While the application of this compound in olefin epoxidation is not widely reported in the surveyed literature, the oxidation of alcohols using catalysts bearing related aminophosphine (B1255530) ligands has been investigated.

Nickel phosphine complexes featuring pendant amines have been identified as effective electrocatalysts for the oxidation of both primary and secondary alcohols. rsc.org Research has shown that incorporating pendant amines into the phosphine ligand structure leads to significant increases in the rate of alcohol oxidation. figshare.com Notably, the electronic properties of the amine substituent have a direct impact, with more electron-donating groups on the pendant amine resulting in faster reaction rates. figshare.com This highlights the cooperative effect between the phosphine and the amine functionality in facilitating the catalytic process. These findings suggest that metal complexes of this compound, with its integrated amine groups, could be promising candidates for catalytic alcohol oxidation.

The general mechanism for alcohol oxidation often involves the coordination of the alcohol to the metal center, followed by a deprotonation step and subsequent elimination to form the carbonyl compound and a reduced metal hydride species, which is then re-oxidized to complete the catalytic cycle.

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a versatile method for the reduction of unsaturated compounds, such as ketones and imines, using a hydrogen donor like isopropanol (B130326) in place of molecular hydrogen gas. rsc.orgresearchgate.net Ruthenium complexes bearing aminophosphine ligands have proven to be particularly effective catalysts for this transformation. ciac.jl.cnresearchgate.netrsc.org

The interaction of RuCl₂(DMSO)₄ with aminophosphine ligands yields complexes that are active catalysts for the transfer hydrogenation of ketones like acetophenone (B1666503). ciac.jl.cn Similarly, various Ru(II) complexes with (N-diphenylphosphino)isopropylaniline ligands, when activated with a base, serve as excellent catalytic precursors for the reduction of acetophenone derivatives using isopropanol as the hydrogen source. researchgate.net The general approach involves the synthesis of aminophosphine ligands, which are then used to prepare ruthenium complexes, such as RuCl₂(R₂P(CH₂)nNH₂)₂, that show high catalytic activity. rsc.org

The catalytic cycle is generally understood to involve the formation of a ruthenium hydride intermediate. rsc.orgresearchgate.net This is typically achieved by the reaction of the ruthenium precursor with a base and the hydrogen donor (e.g., isopropanol). The substrate (e.g., ketone) then coordinates to the metal hydride species, and the hydride is transferred to the carbonyl carbon, followed by protonation of the oxygen to yield the alcohol product and regenerate the ruthenium catalyst.

Table 1: Performance of Ruthenium-Aminophosphine Catalysts in Transfer Hydrogenation of Acetophenone
Catalyst PrecursorLigand TypeHydrogen DonorBaseYield (%)Reference
trans-RuCl₂(P₂N₂Me)N,N'-bis[o-(diphenylphosphino)benzylidene]-1,2-propanediamineIsopropanolNot SpecifiedEffective ciac.jl.cn
Ru(II) complexes (5-8)(N-diphenylphosphino)isopropylanilinesIsopropanolNaOHExcellent researchgate.net
RuCl₂(R₂P(CH₂)nNH₂)₂Aminophosphine (R=Ph, iPr, tBu)Not SpecifiedNot SpecifiedExcellent rsc.org
Ru(II) phosphine-carboxamide complexesTridentate phosphine-carboxamideIsopropanolNot SpecifiedHigh rsc.org

Fundamental Aspects of Organophosphorus Catalysis

The catalytic activity of this compound and related compounds is rooted in the fundamental principles of organophosphorus chemistry. The phosphorus atom's ability to act as a nucleophile, its variable oxidation states, and its capacity to form stable intermediates are central to its role in catalysis.

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is a major area of organocatalysis where a tertiary phosphine initiates the reaction by acting as a nucleophile. The defining feature of this catalytic mode is the initial addition of the phosphine to an electron-deficient substrate, typically one containing a carbon-carbon multiple bond like an alkene, alkyne, or allene. This addition generates a highly reactive zwitterionic intermediate, such as a phosphonium (B103445) enolate or dienolate.

This zwitterionic species can then engage in a variety of subsequent reactions. It can react with electrophiles, nucleophiles, or a combination of both, leading to the formation of new chemical bonds and complex molecular architectures. The versatility of nucleophilic phosphine catalysis allows for a wide range of transformations, including annulations, cycloadditions, and Michael additions. The nature of the phosphine catalyst, including its steric and electronic properties, is crucial in determining the efficiency and outcome of the reaction.

Mechanistic Pathways of Organophosphorus-Mediated Processes

The reactions mediated by organophosphorus catalysts proceed through distinct mechanistic pathways. In nucleophilic phosphine catalysis, after the initial formation of the zwitterionic adduct, several pathways are possible. For example, in the presence of a pronucleophile, the zwitterion can act as a base, deprotonating the nucleophile to form an ion pair. This ion pair can then undergo further transformations, such as Michael addition or annulation, before the catalyst is eliminated to regenerate the free phosphine and release the final product.

One important concept is "umpolung," or the reversal of polarity. Phosphine catalysts can induce umpolung reactivity at specific positions in a substrate that are normally electrophilic, making them nucleophilic, or vice versa. For instance, γ-umpolung addition to allenoates or butynoates allows for nucleophilic attack at the typically unreactive γ-carbon position. The specific pathway taken, such as β'- or γ-umpolung addition, often depends on the substitution pattern of the substrate. These varied mechanistic possibilities make organophosphorus compounds highly versatile tools in synthetic organic chemistry.

Organophosphorus Compounds as Reagents for Single Electron Transfer (SET) Processes

Beyond two-electron (nucleophilic/electrophilic) pathways, organophosphorus compounds can also participate in single electron transfer (SET) processes. In these mechanisms, the phosphine acts as an electron donor (a reductant), transferring a single electron to an acceptor molecule. This generates a phosphonium radical cation and a radical anion of the acceptor.

This SET event initiates a radical-based reaction cascade. SET mechanisms are particularly relevant in the reactions of frustrated Lewis pairs (FLPs), where steric hindrance prevents the formation of a classical Lewis adduct, and an intermolecular electron transfer may occur instead. nih.gov Silylium ions, for instance, can undergo a single-electron reduction by electron-rich phosphanes, leading to transient silyl (B83357) radicals and stable phosphoniumyl radical cations. rsc.org The ability of a phosphine to engage in SET is dependent on its electronic properties; electron-rich phosphines are stronger reductants and more readily facilitate such processes. rsc.org This mode of reactivity expands the scope of organophosphorus compounds beyond traditional two-electron chemistry into the realm of radical reactions. nih.gov

Phosphonium Salt Phase Transfer Catalysis and Iminophosphorane Superbase Catalysis

Extensive research has been conducted on the applications of phosphonium salts as phase-transfer catalysts and iminophosphoranes as superbase catalysts in organic synthesis. However, a specific examination of systems derived directly from this compound for these particular catalytic applications is not well-documented in publicly available scientific literature.

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. jetir.orgsci-hub.se This is typically achieved by a catalyst, such as a quaternary phosphonium salt, which can transport an anion from the aqueous phase into the organic phase where the reaction occurs. jetir.orgrsc.org The general principle involves the formation of a lipophilic ion pair between the phosphonium cation and the reactant anion, enabling its migration across the phase boundary. sci-hub.se The efficacy of these catalysts is influenced by factors such as the structure of the phosphonium salt and the nature of the anion being transported. sci-hub.se Chiral phosphonium salts, in particular, have been developed for asymmetric phase-transfer catalysis, enabling the enantioselective synthesis of various organic compounds. nih.govalfachemic.comnih.gov

Iminophosphoranes, on the other hand, are highly basic compounds that have found utility as superbases in a variety of catalytic transformations. researchgate.netnih.gov These are often generated through the Staudinger reaction of a phosphine with an azide (B81097). researchgate.net A significant advancement in this area is the development of bifunctional iminophosphorane (BIMP) catalysts. researchgate.netnih.gov These catalysts incorporate both a strong Brønsted basic iminophosphorane moiety and a hydrogen-bond donor within a chiral scaffold. researchgate.netnih.gov This dual functionality allows for the simultaneous activation of both the nucleophile (via deprotonation by the iminophosphorane) and the electrophile (via hydrogen bonding), leading to highly efficient and enantioselective reactions. nih.gov The modular nature of BIMP catalysts, where the phosphine component can be varied, allows for the fine-tuning of their steric and electronic properties to suit specific reactions. researchgate.netnih.gov

The potential for this compound to act as a precursor for phosphonium salt phase-transfer catalysts or iminophosphorane superbases remains an area for future investigation. The synthesis of a corresponding phosphonium salt would likely involve quaternization with an alkyl halide. The resulting salt's efficacy as a phase-transfer catalyst would then need to be evaluated in relevant reactions. Similarly, the synthesis of an iminophosphorane via the Staudinger reaction with an appropriate azide could be explored, followed by an assessment of its basicity and catalytic activity in superbase-catalyzed transformations. Without specific experimental data, any discussion of their catalytic performance in these roles would be purely speculative.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical tool for studying phosphorus-containing compounds in solution. nih.govyoutube.com For bis(diethylamino)phenylphosphine, a suite of NMR experiments provides a comprehensive picture of its structure and behavior.

The structural integrity and stability of this compound in solution are readily confirmed using a combination of one-dimensional and two-dimensional NMR techniques. emerypharma.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule, including the phenyl and diethylamino groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon environments, confirming the carbon skeleton of the molecule.

³¹P NMR: As phosphorus-31 is a spin ½ nucleus with 100% natural abundance, ³¹P NMR is particularly informative for phosphorus-containing compounds. wikipedia.org It provides a distinct signal for the phosphorus atom in this compound, with a chemical shift that is sensitive to its electronic environment. youtube.com For instance, the ³¹P NMR chemical shift for PPh₂-bdc, a related phosphine (B1218219), is observed at δ 5.6 ppm. ethz.ch

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity within the molecule. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity through the ethyl groups of the diethylamino substituents. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, definitively assigning the ¹H and ¹³C signals to specific positions in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the phenyl ring to the phosphorus atom and the diethylamino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In solution, this can confirm the conformation and stability of the molecule by showing through-space interactions between different parts of the structure. gidrm.org

The stability of this compound in solution can be monitored over time using these NMR techniques. The absence of new signals in the ¹H, ¹³C, and ³¹P NMR spectra indicates that the compound remains intact under the studied conditions. mdpi.com

Table 1: Representative NMR Data for Phenylphosphine (B1580520) Derivatives

NucleusExperimentKey ObservationsReference
³¹P1D NMRChemical shift is sensitive to the electronic environment and oxidation state of the phosphorus atom. ethz.ch ethz.ch
¹H1D NMRProvides information on the phenyl and diethylamino protons. emerypharma.com
¹³C1D NMRConfirms the carbon framework of the molecule. emerypharma.com
¹H-¹HCOSYEstablishes proton-proton coupling networks within the ethyl groups. emerypharma.com emerypharma.com
¹H-¹³CHSQC/HMBCConfirms direct and long-range proton-carbon connectivities. researchgate.net
¹H-¹HNOESYProvides insights into the solution-state conformation and spatial proximity of protons. gidrm.org gidrm.org

When this compound acts as a ligand and coordinates to a metal center, a significant change in the ³¹P NMR chemical shift is observed. This change, known as the coordination shift (Δδ), is defined as the difference between the chemical shift of the phosphorus atom in the complex and that in the free ligand (Δδ = δ_complex - δ_ligand). researchgate.net

The magnitude and direction of the coordination shift provide valuable information about the electronic effects of coordination. researchgate.net Generally, coordination to a metal center leads to a downfield shift (positive Δδ) in the ³¹P NMR spectrum. This is attributed to the donation of electron density from the phosphorus atom to the metal, which deshields the phosphorus nucleus. The coordination shift is influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netmdpi.com For example, the formation of ruthenium(II) complexes with phosphine ligands can be monitored by the significant high-field or low-field shifts in the ³¹P{¹H} NMR spectra. mdpi.com

In-situ NMR monitoring is a powerful technique for studying reaction mechanisms by observing the transformation of reactants into products in real-time. rsc.orgmpg.de This method allows for the detection and characterization of transient reaction intermediates that may not be isolable. nih.govrsc.org

By setting up a reaction directly within an NMR tube, spectra can be acquired at various time intervals, providing a "movie" of the reaction progress. nih.govcardiff.ac.uk This approach has been successfully used to understand complex reaction pathways, including those involving aminophosphines in the synthesis of nanomaterials. nih.gov For instance, in the formation of Indium Phosphide (B1233454) (InP) quantum dots using aminophosphines, in-situ NMR was instrumental in demonstrating a transamination reaction with the solvent and identifying key intermediates. nih.gov The ability to track the appearance and disappearance of signals corresponding to starting materials, intermediates, and products allows for a detailed mechanistic investigation. researchgate.net

The electronic donating ability of a phosphine ligand is a critical parameter that influences its reactivity and the properties of its metal complexes. A reliable method for assessing this property is through the measurement of the one-bond phosphorus-selenium coupling constant, ¹J(P,Se), in the corresponding phosphine selenide (B1212193). researchgate.net

The phosphine is reacted with elemental selenium to form the phosphine selenide, which is then analyzed by ³¹P NMR spectroscopy. The magnitude of the ¹J(P,Se) coupling constant is directly related to the amount of s-character in the phosphorus lone pair orbital. A more basic (more electron-donating) phosphine will have a higher degree of s-character in its lone pair, leading to a larger ¹J(P,Se) value. This method is particularly sensitive to subtle electronic changes and provides a quantitative measure of the ligand's donor strength. researchgate.net

Table 2: Application of ¹J(P,Se) for Ligand Donor Assessment

ParameterMethodInformation GainedReference
¹J(P,Se)³¹P NMR of phosphine selenideQuantifies the σ-donating capability of the phosphine ligand. A larger coupling constant indicates stronger donor character. researchgate.net

X-ray Crystallography

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state.

Investigation of Coordination Geometries and Distortions

The coordination of this compound to a metal center induces specific geometries, which can be meticulously investigated using techniques like X-ray crystallography. For instance, in palladium(II) and platinum(II) complexes, the coordination of aminophosphine (B1255530) ligands, including derivatives of this compound, has been characterized, revealing the geometric arrangement around the metal ion. researchgate.net Similarly, the reaction of bis(dialkylamino)phosphines with rhodium carbonyl chloride dimers leads to the formation of either trans-diphosphine or cis-dicarbonyl complexes, the outcome being dependent on the steric bulk of the substituents on the phosphorus atom. researchgate.net

In a study of palladium complexes with a π-allyl moiety, the palladium atom typically adopts a planar coordination geometry, involving the π-allyl group, a halogen, and the phosphorus atom of the phosphine ligand. mdpi.com The bond lengths and angles within these complexes provide critical insights into the steric and electronic interactions at play. For example, the analysis of hexaferrocenylbenzene, where ferrocenyl groups are attached to a benzene (B151609) core, shows significant steric crowding that leads to a distortion of the ferrocenyl moieties, with elongated carbon-iron bonds and pyramidalized quaternary cyclopentadienyl (B1206354) carbon atoms. wikipedia.org

The structural diversity extends to complexes with various metals. For instance, acylpyrazolone complexes of main group elements, transition metals, lanthanides, and actinides exhibit a range of coordination numbers and geometries, including distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. acs.org Time-resolved serial femtosecond X-ray crystallography (TR-SFX) has emerged as a powerful tool to study the dynamic conformational changes in proteins and enzymes, offering the potential to capture transient intermediates in reactions. nih.gov

Confirmation of Ligand Conformation and Steric Shielding

The conformation of the this compound ligand and the steric shielding it provides to the metal center are crucial factors influencing the reactivity and stability of its complexes. X-ray crystallography is a primary tool for confirming these aspects. For example, single-crystal X-ray analysis has been used to confirm that biphenyl (B1667301) ligands sterically shield the phosphorus atom. researchgate.net

In rhenium(I) diimine biscarbonyl complexes bearing phenylphosphine ligands, photoexcitation leads to significant changes in the Re-P bond length and the P-Re-P angle. chemrxiv.org Furthermore, in one of the complexes, the phenyl groups undergo a substantial rotation of approximately 20º upon excitation. chemrxiv.org This dynamic behavior highlights the flexibility of the phosphine ligand and its role in the photophysical properties of the complex. The steric demands of the phosphine ligand can be so significant that in some cases, such as with P(NPrⁱ₂)₂Ph, it proves unreactive towards complexation with metals. researchgate.net

The concept of steric shielding is also evident in the synthesis of palladium and nickel dichloride complexes with N-substituted bis(diphenylphosphino)amine-type ligands, where the solid-state structures have been confirmed by single-crystal X-ray diffraction. researchgate.net These structural studies provide direct evidence of how the ligand encapsulates the metal center.

Mass Spectrometry Techniques

Mass spectrometry offers a powerful means to identify and characterize organometallic complexes in solution.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly valuable "soft" ionization technique for the analysis of organometallic and coordination compounds, including neutral complexes. nih.govuvic.ca While the analysis of neutral organometallic complexes by ESI-MS can be challenging, it is achievable and provides accurate mass determination. nih.gov For neutral species, ionization often occurs through the formation of adducts with ions like Na⁺, leading to species such as [M + Na]⁺. nih.gov The analysis of neutral catalysts has been shown to be quite useful, and ESI-MS serves as a complementary technique to others like MALDI-MS. nih.gov

The process of assigning the resulting ESI mass spectra for organometallic compounds can be complex due to the variety of possible ions, including even-electron and odd-electron species. uvic.ca A systematic approach is often required, involving the search for the molecular ion and reasonable fragments, such as those arising from the loss of loosely bound ligands. acs.org Tandem mass spectrometry (MS/MS) is a crucial tool in this process, allowing for the fragmentation of selected precursor ions to elucidate their structure. nih.govacs.org For phosphine-based ligands, a common fragmentation pathway involves the neutral loss of a substituent on the phosphorus atom. nih.govacs.org

The choice of solvent is critical for successful ESI-MS analysis, with solvent mixtures such as acetonitrile/dichloromethane or methanol/dichloromethane often employed. nih.gov The analyte concentration is also a key parameter, with modern instruments being sensitive to concentrations in the low micromolar range. chemrxiv.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide detailed information about the functional groups, electronic structure, and photophysical properties of this compound and its complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the formation of metal complexes. mdpi.com The coordination of a phosphine ligand to a metal center typically results in a downward shift of the ³¹P{¹H} NMR signal and can also be observed in the FT-IR spectrum. mdpi.comresearchgate.net For instance, in phosphine complexes of gallium trihalides, characteristic bands for the gallium halides are observed in the far-infrared region, and in some cases, the P-Ga bond vibrations can be located. rsc.org

The FT-IR spectrum of a phosphine ligand itself will show characteristic bands. For example, trioctylphosphine (B1581425) oxide (TOPO) exhibits a strong absorption for the P=O bond stretch. researchgate.net In the case of this compound, one would expect to see characteristic absorptions for the P-N and C-H bonds of the diethylamino and phenyl groups. Upon complexation, shifts in these vibrational frequencies can provide evidence of coordination. researchgate.net FT-IR photolysis difference spectroscopy is a specialized technique that can be used to study the photodissociation of ligands from a metal center by observing changes in the vibrational spectra upon irradiation. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Related Phosphine Compounds.
Functional GroupCompound TypeVibrational Frequency (cm⁻¹)Reference
P=OTrioctylphosphine oxide (TOPO)1146 researchgate.net
P-CTrioctylphosphine oxide (TOPO)1465 researchgate.net
C-H (alkyl)Trioctylphosphine oxide (TOPO)2850 and 2919 researchgate.net
P-HPhosphine (PH₃)990, 992, 1121, 2327 aps.org

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure and photophysical properties of this compound complexes. mdpi.com The absorption spectra of these complexes typically exhibit bands corresponding to different electronic transitions. For example, copper(I) phosphine diimine complexes show high-energy absorptions below 400 nm attributed to π–π* transitions of the diimine and phosphine ligands, and a broader, lower-energy band characteristic of a metal-to-ligand charge transfer (MLCT) transition. rsc.org

The nature of the substituents on the phosphine ligand can significantly influence the electronic properties of the complex. The photophysical properties of rhenium(I) diimine biscarbonyl complexes bearing two phosphine ligands can be controlled by varying the functional groups on the phosphine ligands. chemrxiv.org For instance, the difference in the number of phenyl groups on the phosphine ligand in two closely related rhenium complexes leads to large differences in their emission wavelengths and excited-state lifetimes. chemrxiv.org

In a study of diethylamino derivatives of distyrylbenzenes, a shift in the absorption and fluorescence maxima was observed between isomers, which was attributed to differences in the character of π-conjugation. nih.gov Time-dependent density functional theory (TDDFT) calculations are often used to simulate and assign the electronic transitions observed in UV-Vis spectra, providing a deeper understanding of the electronic structure. mdpi.comsharif.edu

Table 2: UV-Vis Absorption Data for Related Organometallic Complexes.
Complex TypeTransition TypeAbsorption Maximum (λmax)Reference
Copper(I) Phosphine Diimine Complexesπ–π* (ligand)<400 nm rsc.org
Copper(I) Phosphine Diimine ComplexesMLCT>400 nm rsc.org
Rhenium(I) Diimine Phenylphosphine ComplexesMLCT~402-403 nm chemrxiv.org
Silver(I) Heteroleptic ComplexesIL~400-420 nm mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

No specific studies reporting the DFT-optimized geometry or detailed electronic structure analysis of bis(diethylamino)phenylphosphine are currently available in the reviewed literature. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to determine bond lengths, bond angles, and dihedral angles of the ground state molecule, providing insights into its three-dimensional structure and the distribution of electrons.

There are no published reports on the application of Ab Initio methods like Hartree-Fock (HF), Configuration Interaction Singles (CIS), or Coupled Cluster Singles and Doubles (CCSD) to investigate the excited states or intermolecular interactions of isolated this compound. These methods are crucial for understanding the behavior of the molecule upon photoexcitation and its non-covalent interactions with other molecules.

Electronic and Optical Property Prediction

Specific calculated values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, ionization potential, and electron affinity for this compound have not been reported. These parameters are fundamental in predicting the chemical reactivity and electronic properties of a molecule.

No TD-DFT studies predicting the absorption and emission wavelengths of this compound are available. This type of calculation is essential for understanding the molecule's interaction with light and its potential applications in photochemistry and materials science.

In the absence of excited-state calculations, there is no information regarding the Stokes shift (the difference between the maxima of the absorption and emission spectra) or any potential conformational changes that this compound might undergo in its excited state.

Mechanistic Insights from Computational Models

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions. By simulating molecular interactions and energy landscapes, these models can map out reaction pathways, identify key intermediates, and characterize the energetic barriers that govern reaction rates.

The simulation of reaction mechanisms through computational models, particularly using Density Functional Theory (DFT), provides a step-by-step view of how reactants are converted into products. A crucial part of this process is transition state analysis, which identifies the highest energy point along a reaction coordinate. The energy of this transition state determines the activation barrier of the reaction.

While detailed transition state analyses for reactions specifically involving this compound as a ligand are not extensively documented in isolation, its application in complex catalytic systems has been subject to computational investigation. For instance, it is used as a precursor in the synthesis of chiral P-N ligands for palladium-catalyzed dimerization reactions. nih.gov It is also a key reactant in creating P-stereogenic ligands through reactions with chiral auxiliaries like (-)-ephedrine, a process where the high diastereoselectivity is attributed to steric control during the cyclization, a feature that can be modeled computationally. ethernet.edu.etub.edu

Furthermore, aminophosphine (B1255530) ligands, a class to which this compound belongs, have been incorporated into diiron hydrogenase model complexes studied for electrocatalytic proton reduction. researchgate.net Computational analyses of these systems help to understand the structure, geometry, and electronic properties that influence the catalytic mechanism, which can proceed through various pathways (e.g., ECEC, where E is an electrochemical step and C is a chemical step). researchgate.net DFT calculations on related systems have been used to characterize diastereomers and determine inversion barriers in metal-phosphido complexes, highlighting the power of these methods to probe transient and unstable species that are difficult to study experimentally. researchgate.net

The reactivity of a phosphine (B1218219) ligand in a metal complex is largely governed by its electronic and steric properties. These effects are often quantified using parameters developed by Tolman.

Electronic Effects: The Tolman electronic parameter (TEP) measures the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally from the C-O stretching frequency in a nickel-carbonyl complex, [LNi(CO)₃]. Stronger electron-donating ligands increase electron density on the metal, which leads to more π-backbonding to the CO ligands and a lower C-O stretching frequency. Aminophosphine ligands are recognized as strong σ-donors. researchgate.net The synthesis of complexes like (this compound)W(CO)₅ is a standard method for probing these electronic properties through vibrational spectroscopy. acs.org

Steric Effects: The steric bulk of a ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand when coordinated to a metal center. The reaction to form 1,3,2-oxazaphospholidine (B15486607) boranes from this compound and (-)-ephedrine proceeds with high stereoselectivity (dr > 90%). ub.edu This selectivity is attributed to steric effects, where the bulky phenyl group on the phosphorus atom preferentially orients itself trans to the substituents on the ephedrine (B3423809) backbone, an interaction well-suited for computational modeling. ub.edu

Table 1: Comparison of Tolman Parameters for Selected Phosphine Ligands (Note: Specific, calculated TEP and cone angle values for this compound are not readily available in the cited literature. The table provides context with related ligands.)

LigandTolman Electronic Parameter (TEP) ν(CO) cm⁻¹Cone Angle (θ) °
P(NMe₂)₃2061.9157
PPh₃2068.9145
P(t-Bu)₃2056.1182
P(OEt)₃2076.3109

This interactive table is based on established data for common phosphine ligands to provide context for the electronic and steric properties of this compound.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organophosphorus compounds. Computational methods, particularly DFT, are frequently used to predict ³¹P NMR chemical shifts (δ), which aids in structure elucidation and the assignment of experimental spectra. researchgate.net

The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensor using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute magnetic shielding value is then converted to a chemical shift (δ) by comparing it to a reference standard (e.g., H₃PO₄) calculated at the same level of theory. researchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. researchgate.net For palladium complexes, for example, protocols using the PBE0 functional have been shown to provide good agreement with experimental data, especially when a linear scaling procedure is applied to minimize systematic errors. researchgate.net

The experimental ³¹P NMR chemical shift for this compound has been reported, providing a valuable benchmark for theoretical models.

Table 2: Selected ³¹P NMR Chemical Shift Data

Compound / ComplexDescription³¹P NMR Chemical Shift (δ, ppm)
This compound Free Ligand106.3 nih.gov
Diiron Complex with Aminophosphine LigandModel complex for hydrogenase activity143.0 researchgate.net

This interactive table highlights experimental ³¹P NMR data relevant to this compound.

Computational Studies on Supramolecular Interactions

Beyond covalent bonds, weaker noncovalent interactions play a critical role in molecular recognition, crystal packing, and the stabilization of transition states. Computational methods are essential for identifying and quantifying these subtle forces.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in three-dimensional space. It is based on the electron density (ρ) and its reduced density gradient (s). Isosurface plots generated by NCI analysis are colored to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, very weak van der Waals interactions in green, and repulsive steric clashes in red.

This compound possesses two diethylamino groups, making the nitrogen atoms basic and capable of acting as hydrogen bond acceptors. This reactivity is fundamental to its role as a phosphorylating agent for proton-donating nucleophiles, such as alcohols and amines. acs.org For example, its reaction with (-)-ephedrine is a cornerstone in the synthesis of important chiral auxiliaries. ethernet.edu.etub.edudokumen.pub Similarly, its reaction with N-thioamido amidines in refluxing toluene (B28343) proceeds with the release of diethylamine, demonstrating the reactivity of the P-N bond with N-H groups. researchgate.net

In related systems, the tautomeric equilibrium between phosphine oxides and P-H-containing species has been shown to be influenced by the hydrogen-bonding capability of the solvent. ub.edu While a specific NCI analysis of this compound is not found in the searched literature, its demonstrated reactivity strongly suggests the presence of key hydrogen bonding interactions in its chemical transformations. Such interactions could be precisely mapped and characterized using NCI plots and other theoretical tools, providing deeper insight into its reaction mechanisms. acs.orgub.edu

Role in Organophosphorus Chemistry Advancements and Future Directions

Contribution to New C-P Bond Formation Strategies

The formation of carbon-phosphorus (C-P) bonds is the foundational step in the synthesis of all organophosphorus compounds, including the vast array of phosphine (B1218219) ligands essential for catalysis. nih.gov Bis(diethylamino)phenylphosphine and its alkyl analogues have emerged as key reagents in sophisticated strategies for creating P-stereogenic phosphines—chiral molecules where the phosphorus atom itself is the stereocenter. researchgate.netescholarship.org

A prominent strategy involves the reaction of a bis(diethylamino)alkyl- or arylphosphine with a chiral auxiliary, such as (-)-ephedrine, to form a 1,3,2-oxazaphospholidine (B15486607) borane (B79455) intermediate. escholarship.org This reaction proceeds by the cleavage of the P-N bonds. The resulting diastereomeric intermediates can often be separated. Subsequent stereoselective ring-opening of a separated diastereomer with an organolithium or Grignard reagent (R-M) forms a new C-P bond with retention of configuration at the phosphorus center. nih.govresearchgate.net This method provides a reliable pathway to acyclic phosphido-boranes, which are precursors to a wide range of P-chiral phosphines. escholarship.org The use of this compound in this context allows for the introduction of the phenyl group as one of the three critical substituents that define the stereochemistry at the phosphorus atom. This approach represents a significant advance over classical methods that often struggle with poor stereocontrol at the phosphorus center. escholarship.org

Development of Asymmetric Catalysis with Chiral Phosphine Ligands

Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is heavily reliant on the performance of chiral ligands, with phosphines being among the most important. organic-chemistry.orgwikipedia.orgsigmaaldrich.com this compound has proven to be a valuable precursor for the construction of sophisticated chiral phosphine ligands. sigmaaldrich.com Its utility lies in its ability to function as a modular building block, allowing for the facile introduction of a phenylphosphino group onto a pre-existing chiral scaffold.

A key application is the preparation of chiral P,N-ligands, which are crucial in many catalytic processes, including palladium-catalyzed reactions. sigmaaldrich.comnih.gov For example, this compound is used as a reactant in the synthesis of palladium complexes containing chiral P,N-ligands, which are effective in controlling both regioselectivity and stereoselectivity in dimerization reactions. sigmaaldrich.com

Furthermore, this reagent is instrumental in synthesizing ferrocene-based chiral ligands. sigmaaldrich.com Chiral ferrocenyl phosphines are a privileged class of ligands used in industrially important processes like asymmetric hydrogenation. acs.org The synthesis often involves reacting a chiral ferrocene (B1249389) containing a hydroxyl group with this compound. The alcohol displaces one of the diethylamino groups to form a ferrocenylphosphinite, a type of phosphine ligand. sigmaaldrich.com This modular approach allows for the combination of the well-defined planar or central chirality of the ferrocene unit with the coordinating phosphorus atom, leading to highly effective catalysts. nih.gov

Advances in Hypervalent Phosphorus Chemistry

Hypervalent compounds are those in which the central main-group element has more than eight valence electrons. For phosphorus, this typically involves pentacoordinate (10-P-5) or hexacoordinate species. While direct studies on hypervalent derivatives of this compound are not extensively documented, the reactivity of analogous aminophosphines provides a clear indication of its potential in this area.

For instance, the reaction of related aminofluorophosphines with certain reagents is known to furnish stable pentacoordinate spirophosphoranes. escholarship.org Another fundamental reaction of trivalent phosphines is the Staudinger reaction, where a phosphine reacts with an organic azide (B81097). organic-chemistry.org This reaction proceeds through a phosphazide (B1677712) adduct which cyclizes and then loses N₂ to form an iminophosphorane, a hypervalent intermediate with a P=N double bond. organic-chemistry.org It is expected that this compound would readily undergo such reactions.

Furthermore, oxidation of the trivalent phosphorus center to a pentavalent state is a common transformation. Reaction with oxidizing agents like elemental sulfur or selenium typically yields the corresponding phosphine sulfides or selenides. These reactions proceed through intermediates where the phosphorus atom expands its valence shell. The synthesis of aryldiphenylphosphine oxides, for example, is a critical transformation as these oxides are stable precursors to the corresponding trivalent phosphines. The potential to use this compound to access novel hypervalent structures, particularly those incorporating the electron-donating amino groups, remains a promising direction for future research.

Design Principles for Novel Ligand Systems

The success of a homogeneous catalyst often hinges on the properties of its supporting ligands. The design of these ligands is a process of balancing electronic and steric factors to achieve optimal activity and selectivity. wikipedia.org this compound is an exemplar of a reagent that facilitates modern ligand design principles.

The electronic and steric properties of a phosphine ligand are critical to its function. The electronic nature influences the metal center's reactivity, while the steric bulk can control substrate access and product selectivity. This compound possesses two strongly electron-donating diethylamino groups, which make the phosphorus atom electron-rich. This property is highly desirable in ligands for electron-poor metal centers or for promoting oxidative addition in catalytic cycles.

This "push-pull" electronic structure can be finely tuned. For example, replacing the phenyl group with a more electron-withdrawing group like pentafluorophenyl, or altering the substituents on the nitrogen atoms, allows for systematic modification of the ligand's electronic parameter (e.g., as measured by the metal-carbonyl stretching frequency in a complex). Similarly, the steric profile, quantified by the Tolman cone angle, can be adjusted. The diethylamino groups confer a moderate degree of steric hindrance, which can be increased or decreased by changing the alkyl groups on the nitrogen, providing a powerful tool for ligand optimization.

Modular design is a powerful strategy for developing new catalysts, enabling the rapid synthesis of a library of related ligands for screening. The reactivity of the P-N bonds in this compound makes it an ideal reagent for this approach. sigmaaldrich.com It allows the Ph-P moiety to be attached to a wide variety of backbones through reactions with nucleophiles like alcohols or amines.

A prime example is its use in preparing libraries of ferrocene-based ligands. sigmaaldrich.com By reacting this compound with different substituted chiral ferrocenyl alcohols, a series of ferrocenylphosphinite ligands can be generated. nih.gov Each ligand in this series will have a slightly different structural and electronic profile, which can then be correlated with catalytic performance in reactions such as Suzuki-Miyaura coupling. sigmaaldrich.com This modularity allows chemists to fine-tune the ligand structure to match the specific demands of a catalytic transformation, accelerating the discovery of more efficient and selective catalysts.

Applications in Materials Science Precursors

The utility of this compound extends beyond small-molecule catalysis into the realm of materials science. Its role as a precursor to functionalized ligands opens pathways to the synthesis of advanced materials such as coordination polymers and metal nanoparticles.

Ligands derived from this compound can be used to construct coordination polymers. researchgate.netnih.gov These are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Phosphine-containing ligands are particularly interesting for this purpose due to their strong coordinating ability with a variety of metals. By designing ligands with multiple coordination sites, polymers with tailored porosity, electronic properties, or catalytic activity can be assembled.

Furthermore, phosphines are widely used as capping agents in the synthesis of metal nanoparticles, controlling their size, shape, and stability. A related compound, bis(p-sulfonatophenyl)phenylphosphine, has been successfully employed to create hollow platinum nanospheres by selectively etching the silver cores from Ag-Pt core-shell nanoparticles. This demonstrates the utility of such phosphine structures in nanomaterial fabrication. Similarly, ligands derived from this compound, particularly those based on ferrocene, can serve as precursors to redox-active polymers like polyferrocenylphosphazenes or as precursors for creating iron-based nanoparticles. sigmaaldrich.comacs.org These materials have potential applications in electronics, sensing, and catalysis.

Summary of Catalytic Applications

Catalytic ApplicationRole of Ligand Derived from this compound
Suzuki-Miyaura Coupling Precursor to palladium tautomeric ferrocenylphosphinite catalysts. sigmaaldrich.com
Heck Reaction Used as a ligand precatalyst. nih.gov
Regio- and Stereo-selective Dimerization Precursor to palladium chiral P-N ligand complexes. nih.gov
Hydroformylation Acts as an electron-withdrawing cocatalyst with rhodium. nih.gov
General Cross-Coupling Reactions Serves as a ligand in various coupling reactions including Buchwald-Hartwig, Hiyama, Negishi, and Sonogashira. nih.gov

Synthesis of Organic Electronic Materials

The field of organic electronics, which utilizes organic materials in devices like light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs), has seen significant growth. researchgate.net The performance of these devices hinges on the properties of the active organic semiconductor materials, which are often complex, π-conjugated molecules. researchgate.netnih.gov The synthesis of these advanced materials frequently relies on transition-metal catalyzed cross-coupling reactions to form the necessary carbon-carbon and carbon-heteroatom bonds.

This compound plays a critical role not as a component of the final electronic material, but as a highly effective ligand for the metal catalysts used in their synthesis. sigmaaldrich.com Its utility is particularly notable in palladium-catalyzed reactions, which are fundamental to building the molecular architecture of organic semiconductors. sigmaaldrich.comwikipedia.org For instance, benzodifuran (BDF) derivatives, known for their structural planarity and excellent charge mobility, are synthesized and functionalized using such catalytic methods. nih.gov Similarly, the creation of side-chain polymers with electron-transporting groups, like 2,5-diphenyloxadiazole, for use in polymer-based OLEDs involves these synthetic strategies. rsc.org

The ligand's influence on the catalyst's stability, activity, and selectivity is paramount. This compound is employed as a ligand or reactant in a variety of coupling reactions essential for the synthesis of these complex organic structures. sigmaaldrich.com

Table 1: Catalytic Reactions Utilizing this compound for Synthesis

Reaction Type Description Relevance to Organic Electronics
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Widely used to form carbon-carbon single bonds, essential for linking aromatic rings in conjugated polymers and small molecules. sigmaaldrich.comsigmaaldrich.com
Heck Reaction A palladium-catalyzed reaction to form a substituted alkene from an aryl or vinyl halide and an alkene. Creates vinyl linkages within conjugated systems, influencing the electronic and photophysical properties of the material. nih.govsigmaaldrich.com
Sonogashira Coupling A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. Introduces alkyne units into molecular backbones, creating rigid, linear structures often found in organic electronic materials. sigmaaldrich.com
Buchwald-Hartwig Amination A palladium-catalyzed reaction forming a carbon-nitrogen bond between an aryl halide/triflate and an amine. Crucial for synthesizing triphenylamine-based materials and other nitrogen-containing semiconductors used as hole-transport layers. nih.govsigmaaldrich.com
Stille Coupling A palladium-catalyzed reaction coupling an organotin compound with an organohalide. A versatile method for creating carbon-carbon bonds in the synthesis of complex organic molecules. sigmaaldrich.com
Negishi Coupling A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. Another powerful tool for constructing the carbon framework of organic semiconductors. sigmaaldrich.com

| Hiyama Coupling | A palladium-catalyzed cross-coupling of organosilicon compounds with organohalides. | Offers an alternative pathway for carbon-carbon bond formation in organic synthesis. sigmaaldrich.com |

This interactive table summarizes key catalytic reactions where this compound is used as a ligand. Data sourced from nih.govsigmaaldrich.comsigmaaldrich.com.

Emerging Research Areas

Metal-Organic Chemistry Research for Catalyst Design Principles

This compound and related aminophosphines are central to ongoing research in metal-organic chemistry, particularly in the rational design of catalysts. The unique properties of the phosphorus-nitrogen (P-N) bond allow for fine-tuning of the ligand's steric and electronic characteristics, which in turn dictates the behavior of the resulting metal complex. researchgate.net

Research has shown that the electronic properties and coordinating behavior of aminophosphine (B1255530) ligands can be systematically adjusted by changing the substituents on both the phosphorus and nitrogen atoms. This tunability is a cornerstone of modern catalyst design. For example, this compound serves as a reactant in the preparation of palladium tautomeric ferrocenylphosphinites, which are effective catalysts for Suzuki-Miyaura coupling reactions. sigmaaldrich.com Ferrocene-based phosphine ligands are highly valued in industrial applications for their catalytic efficiency. wikipedia.org The donor capability of the phosphine ligand is a critical parameter, and studies have used reactions with elemental selenium to form phosphine selenides to quantitatively assess the Lewis basicity of these ligands; less-donating phosphines exhibit larger 1J(P-Se) coupling constants. researchgate.net

Table 2: Ligand Properties and Their Impact on Catalyst Design

Property Origin Impact on Catalysis
Electron Donating Ability The lone pairs on the nitrogen atoms increase the electron density on the phosphorus atom, making the ligand a strong electron donor. researchgate.net Stabilizes metal centers, particularly in low-valent states, and influences the reactivity and selectivity of catalytic cycles.
Steric Hindrance The ethyl groups on the nitrogen atoms and the phenyl group on the phosphorus atom create a specific steric profile around the metal center. researchgate.net Affects coordination number, substrate approach, and can enhance the rate of reductive elimination, a key step in many cross-coupling reactions.
P-N Bond Reactivity The bond between phosphorus and nitrogen can be susceptible to cleavage under certain conditions, such as in the presence of acid. researchgate.net Allows for post-coordination modification of the ligand, enabling the synthesis of new types of catalytic complexes. researchgate.net

| Hemilability | The nitrogen atoms can potentially coordinate to the metal center, allowing the ligand to bind in different modes. | Can open a coordination site during a catalytic cycle, facilitating substrate binding or product release. |

This interactive table outlines the key properties of aminophosphine ligands like this compound and their significance in the design of metal catalysts. Data sourced from researchgate.net.

Exploration of Novel Reactivity at Transition Metal Centers

The distinct electronic nature of this compound facilitates the exploration of novel reactivity at transition metal centers. As strong electron-donating ligands, aminophosphines can stabilize transition metals in low or zero oxidation states, which are often key intermediates in catalytic cycles. This stabilization allows for the study and utilization of reactive metal centers that would otherwise be inaccessible.

Research into the coordination chemistry of bis(dialkylamino)phosphines has revealed intriguing reactivity of the ligand itself once bound to a metal. researchgate.net For instance, when coordinated to a metal center, the P-N bonds can be activated. Studies have shown that treating metal complexes of dialkylaminodiphenylphosphines with anhydrous HCl gas in the presence of an alcohol leads to the substitution of the dialkylamino group (-NR₂) with an alkoxy group (-OR). researchgate.net This demonstrates that the metal center can mediate the reactivity of the ligand, opening pathways to new types of phosphinite complexes directly from aminophosphine precursors.

Furthermore, the electronic properties of phosphine ligands have a profound impact on the mechanistic pathways of reactions at the metal center. Studies on structurally similar platinum complexes with different bidentate phosphine ligands have shown that more electron-rich ligands can significantly alter reaction mechanisms. nih.gov For example, in C-H bond activation processes, a more electron-rich metal center, induced by an anionic borate-backbone phosphine ligand, reacted faster than its neutral and cationic counterparts. nih.gov This principle highlights how the strong donating character of this compound can be harnessed to promote challenging chemical transformations at a coordinated metal.

Supramolecular Assembly of Phosphine-Based Metal Complexes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. beilstein-journals.org The use of metal-ligand coordination is a powerful strategy in this field, allowing for the construction of discrete and polymeric architectures with unique functions. rsc.orgbirmingham.ac.uk Phosphine ligands, including this compound, are instrumental in this area due to their strong and predictable coordination to a variety of metal centers.

Emerging research focuses on creating "metalloamphiphiles," where phosphine-metal complexes are coupled with other molecular building blocks to drive self-assembly. uni-mainz.de A notable example is the development of peptidic Au(I)-metalloamphiphiles stabilized by phosphine ligands. These molecules self-assemble in aqueous solutions to form luminescent micellar nanostructures. uni-mainz.de The phosphorescent properties of these assemblies are dependent on the distance between the gold centers, which is controlled by the supramolecular structure, showcasing a direct link between assembly and function. uni-mainz.de

The steric and electronic properties of the phosphine ligand can also direct the formation of unusual multinuclear metal complexes. For example, the reaction of a sterically demanding, hemilabile P,N-phosphine ligand with copper(I) salts resulted in a dinuclear complex with a short copper-copper distance, influenced by the π-stacking of the ligand's quinoline (B57606) groups. nih.gov In another reaction, the ligand enabled the formation of a rare Cu₄Cl₃ cluster. nih.gov These findings illustrate a key principle of supramolecular design: the ligand's structure can be used to template the formation of specific, functional metal-based assemblies. This area holds promise for developing new materials for sensing, catalysis, and molecular electronics. beilstein-journals.orgrsc.org

Q & A

Q. Methodological Guidance :

  • Spectroscopy :
    • 1^{1}H/13^{13}C NMR: Confirm substituent integration and electronic environment.
    • 31^{31}P NMR: Essential for identifying phosphorus oxidation states and coordination shifts (δ = 15–25 ppm for tertiary phosphines) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ions (e.g., [M+H]+^+ at m/z 264.2) .
  • Elemental Analysis : Validate C, H, N, and P content (±0.3% tolerance) .

How can researchers resolve contradictions in reported catalytic activities of this compound-based complexes?

Data Contradiction Analysis :
Discrepancies often arise from:

  • Ligand decomposition : Hydrolysis under ambient moisture reduces catalytic efficiency. Use glovebox techniques and Karl Fischer titration to ensure anhydrous conditions .
  • Substrate specificity : Activity varies with steric/electronic properties of substrates. Conduct substrate screening using a spherical descriptor model (e.g., Tolman cone angle) to correlate ligand structure with reactivity .
  • Counterion effects : Replace chloride with non-coordinating anions (e.g., BArF4_4^-) to enhance turnover frequency .

What strategies improve the stability of this compound in long-term storage?

Q. Advanced Stabilization Methods :

  • Inert atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation.
  • Additives : Include 1–2% triethylamine as a radical scavenger.
  • Low-temperature storage : –20°C reduces degradation rates (half-life extends from 30 days at 25°C to >6 months) .

How can computational modeling guide the design of this compound derivatives for targeted applications?

Q. Methodology Integration :

  • DFT calculations : Optimize ligand geometry (e.g., bond angles, charge distribution) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Docking studies : Simulate interactions with metal centers (e.g., Pd, Rh) to predict catalytic activity in cross-coupling reactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental turnover numbers (TON) .

What are the limitations of this compound in high-temperature catalytic systems?

Advanced Thermal Stability Analysis :
Above 80°C, ligand degradation occurs via:

  • P–N bond cleavage : Detected via GC-MS (diethylamine fragments).
  • Oxidation : Forms phosphine oxide byproducts (confirmed by IR: P=O stretch at 1150–1250 cm1^{-1}). Mitigate by:
    • Using thermally stable co-ligands (e.g., biphenylphosphines).
    • Lowering reaction temperatures via microwave-assisted protocols .

How do solvent polarity and coordinating ability influence the reactivity of this compound in organometallic complexes?

Q. Methodological Considerations :

  • Non-polar solvents (e.g., hexane): Favor monomeric metal-phosphine adducts.
  • Polar aprotic solvents (e.g., DMF): Enhance ligand lability, facilitating substrate insertion.
  • Coordination competition : Use 31^{31}P NMR titration to quantify solvent-ligand binding constants (e.g., Keq_{eq} for DMF vs. phosphine) .

What safety protocols are essential when handling this compound?

Q. Best Practices :

  • Toxicity : LD50_{50} (oral, rat) = 320 mg/kg; use fume hoods and nitrile gloves.
  • Pyrophoric risk : Reacts violently with O2_2; pre-purge glassware with N2_2.
  • Waste disposal : Quench with tert-butyl hydroperoxide before aqueous neutralization .

How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound chemistry?

Q. Literature Review Strategy :

  • Keyword clustering : Use tools like VOSviewer to map terms like "stereoselective cyclization" or "ligand decomposition" from PubMed/Reaxys.
  • Gap analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions like "Mechanistic role of BH3 in stereocontrol" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.